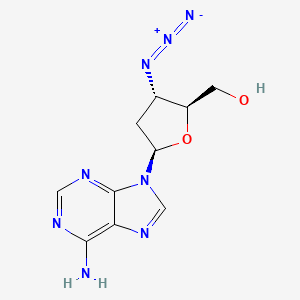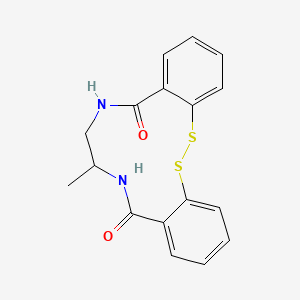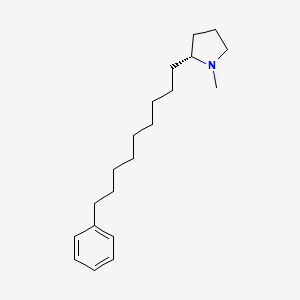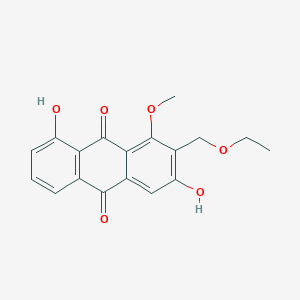
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound has been reported in a study . The compound and its derivatives were prepared from 4-acetoxy-3-bromophthalide and dimethoxytoluene in 9 steps .Molecular Structure Analysis
The molecule contains a total of 42 bonds. There are 26 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), 2 aromatic hydroxyls, 1 ether (aliphatic), and 1 ether (aromatic) .Applications De Recherche Scientifique
Structural Analysis and Synthesis
- The compound 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, along with related anthraquinones, has been studied for its structural characteristics. In one study, the structure of a similar compound, 8-hydroxysubspinosin, was revised to 3,5-dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, and its synthesis was detailed (Yu, Cal, & Gao, 2010).
Antimicrobial Properties
- Various anthraquinone derivatives, including those structurally similar to 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, have demonstrated antimicrobial activities. For instance, isolated anthraquinones from the stem bark of Morinda lucida showed effectiveness against bacteria and fungi (Ekon et al., 2020).
Antibacterial Activity Enhancement through Glycosylation
- Specific anthraquinones derived from Morinda lucida, after undergoing glycosylation, exhibited increased antibacterial activity, particularly against Salmonella enterica. This suggests a role for chemical modification in enhancing the biological activity of anthraquinones (Mfonku et al., 2020).
Biological Activities in Traditional Medicine
- In traditional medicine, anthraquinones extracted from plants like Morinda officinalis have been investigated for their potential in treating conditions such as osteoporosis. These studies reveal the multi-faceted biological activities of anthraquinones, including antiosteoporotic effects (Wu et al., 2009).
Anticancer Potential
- Certain anthraquinones isolated from plants like Morinda umbellata have shown significant cytotoxic activities against cancer cell lines, indicating their potential application in cancer research and therapy (Chiou, Hsu, & Lin, 2014).
Natural Dye Applications
- Anthraquinones, including derivatives similar to 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, have been utilized as natural dyes. Studies have explored the dyeing properties of these compounds on materials like wool, demonstrating their potential in textile industries (Nagia & El-Mohamedy, 2007).
Propriétés
IUPAC Name |
2-(ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-24-8-11-13(20)7-10-15(18(11)23-2)17(22)14-9(16(10)21)5-4-6-12(14)19/h4-7,19-20H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVWILGGEJGRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50916607 | |
| Record name | 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50916607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone | |
CAS RN |
94035-92-4 | |
| Record name | 8-Hydroxydamnacanthol-omega-ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094035924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50916607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



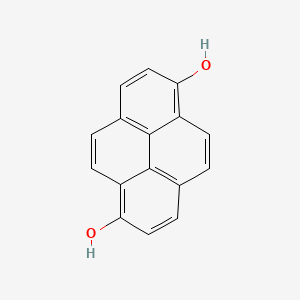
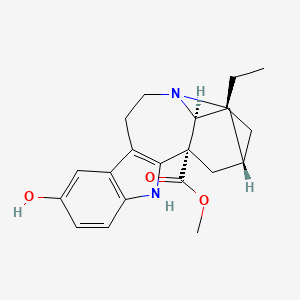
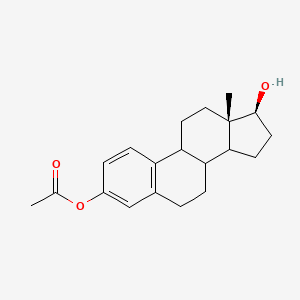
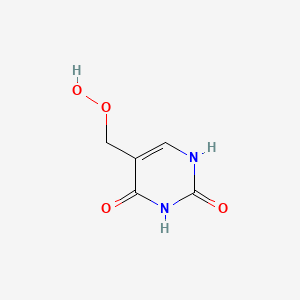
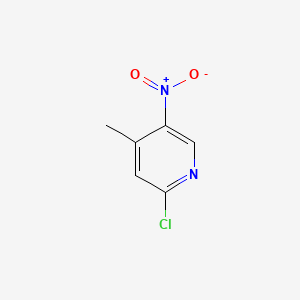
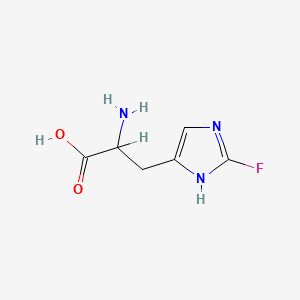
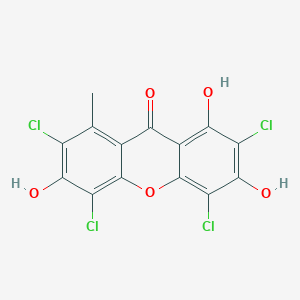
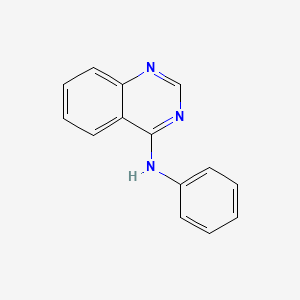
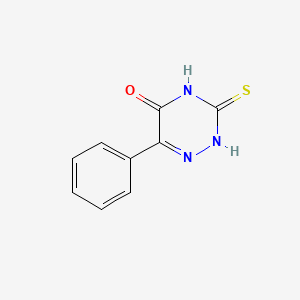
![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1210978.png)
![1-Cyclohexyl-5-[1-(2,4-dimethoxyanilino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1210979.png)
